N-(2-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(2-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a fluorophenyl group, a nitro-substituted pyrazole ring, and a butanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Amide Formation: The final step involves coupling the 2-fluorophenyl group with the pyrazole derivative through amide bond formation, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced under specific conditions to modify the nitro group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Scientific Research Applications
N-(2-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems.
Materials Science: Exploring its properties for use in advanced materials.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- N-(2-bromophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Uniqueness
The presence of the fluorine atom in N-(2-fluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide may confer unique properties, such as increased metabolic stability and altered electronic effects, compared to its chloro- and bromo- analogs.
Properties
Molecular Formula |
C13H13FN4O3 |
---|---|
Molecular Weight |
292.27 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C13H13FN4O3/c14-11-4-1-2-5-12(11)16-13(19)6-3-7-17-9-10(8-15-17)18(20)21/h1-2,4-5,8-9H,3,6-7H2,(H,16,19) |
InChI Key |
BHSJDNVXPBSFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
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